molecular formula C15H11BrN2O B2948487 (Z)-N-((1H-indol-3-yl)methylene)-4-bromoaniline oxide CAS No. 645348-95-4

(Z)-N-((1H-indol-3-yl)methylene)-4-bromoaniline oxide

Cat. No.: B2948487
CAS No.: 645348-95-4
M. Wt: 315.17
InChI Key: LFEZVTAMKINGAT-ZDLGFXPLSA-N
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Description

(Z)-N-((1H-Indol-3-yl)methylene)-4-bromoaniline oxide is a synthetic Schiff base derivative of the indole scaffold, a structure recognized as a "privileged" framework in medicinal chemistry due to its prevalence in bioactive molecules and marketed drugs . This compound features a 4-bromoaniline group linked via an azomethine (C=N) bond to the 3-position of the 1H-indole ring, a common structural motif in ligands designed for metal coordination and biological activity studies . The indole nucleus is a constructive scaffold for developing novel therapeutic leads, with recent U.S. FDA approvals of several indole-based anticancer agents underscoring its significant research value . Schiff base derivatives incorporating the indole structure, similar to this compound, have demonstrated a broad spectrum of biological activities in research settings, including promising anticancer properties through mechanisms such as apoptosis induction and antimicrobial effects against various bacteria and fungi . Furthermore, indole derivatives are extensively investigated for their potential antiviral and anti-inflammatory activities, making them versatile tools for pharmacological exploration . Researchers utilize this compound and its analogs as key intermediates in organic synthesis and as ligands for forming coordination complexes with metals such as Palladium (II), Nickel (II), and others, which often exhibit enhanced biological activity compared to the ligand alone . This product is intended for research purposes only in chemical and pharmacological investigations. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-bromophenyl)-N-[(Z)-indol-3-ylidenemethyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-12-5-7-13(8-6-12)18(19)10-11-9-17-15-4-2-1-3-14(11)15/h1-10,19H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCVXJDOXTYQAU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C3=CC=C(C=C3)Br)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/N(C3=CC=C(C=C3)Br)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((1H-indol-3-yl)methylene)-4-bromoaniline oxide typically involves the condensation of 4-bromoaniline oxide with 1H-indole-3-carbaldehyde. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the Schiff base. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Reactivity with Nucleophiles

The bromine substituent and aniline oxide group enable nucleophilic substitution and redox reactions:

Bromine Substitution

  • SNAr Reactions : Reacts with thiols (e.g., 4-ClC₆H₄SH) in HFIP or toluene, catalyzed by p-TsOH .

  • Conditions : RT, 6–16 h, 76–80% yield .

Example Reaction :

 Z Compound+4 ClC6H4SHp TsOH HFIP4 SC6H4Cl substituted product\text{ Z Compound}+\text{4 ClC}_6\text{H}_4\text{SH}\xrightarrow{\text{p TsOH HFIP}}\text{4 SC}_6\text{H}_4\text{Cl substituted product}

Aniline Oxide Reactivity

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) regenerates 4-bromoaniline .

  • Oxidation : Forms nitroso intermediates under strong oxidizers (e.g., KMnO₄) .

Cycloaddition and Rearrangement

The imine (C=N) and aniline oxide (N-O) groups participate in 1,3-dipolar cycloadditions:

With Alkenes/Dienes :

  • Forms pyrrolidine or isoindole derivatives via [3+2] cycloaddition .

  • Conditions : Microwave irradiation (90°C, 10 min) in DMSO .

Example :

 Z Compound+DienophileTetrahydrocarbazolone derivatives 76 yield [6]\text{ Z Compound}+\text{Dienophile}\rightarrow \text{Tetrahydrocarbazolone derivatives 76 yield }[6]

Stability and Decomposition

  • Thermal Stability : Decomposes at 240–254°C .

  • Photodegradation : UV exposure leads to cleavage of the imine bond .

Comparative Analysis of Analogous Compounds

Derivative Substituent Key Reactivity Biological IC₅₀ (µg/mL)
N-((10-nitroindoloquinazolinyl)methylene)aniline NO₂Antibacterial, antioxidant16–19 (DPPH)
5-Bromoindolylmethylene-imidazolidinedione BrAnticancer (NR4A1 targeting) 50 nM (prostate cancer)
4-ClC₆H₄S-substituted tetrahydrocarbazolone Cl, SCycloadditionN/A

Mechanistic Insights

  • Imine Formation : Acid-catalyzed nucleophilic attack of 4-bromoaniline oxide on indole-3-carbaldehyde .

  • Cycloaddition : Polar transition states involving N-O dipole and dienophile π-system .

Scientific Research Applications

(Z)-N-((1H-indol-3-yl)methylene)-4-bromoaniline oxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N-((1H-indol-3-yl)methylene)-4-bromoaniline oxide involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

The position and nature of substituents on the aniline ring critically affect physicochemical properties. For example:

  • N-(4-Nitrobenzyl)-4-methyl bromoaniline (1a) : The nitro group at the para position increases electron-withdrawing effects, reducing basicity compared to the brominated analog. This compound exhibits a λmax at 320 nm (UV-Vis), contrasting with the target compound’s absorption profile .
  • SN-((1H-Indol-3-yl)methylene)-4-methyl bromoaniline (3a) : Replacing bromine with a methyl group decreases molecular polarity, as evidenced by a 10 cm<sup>-1</sup> shift in the C=N IR stretching frequency (1620 cm<sup>-1</sup> vs. 1630 cm<sup>-1</sup> in the bromo derivative) .

Table 1: Substituent Effects on Key Properties

Compound Substituent (Aniline) IR C=N Stretch (cm<sup>-1</sup>) UV λmax (nm)
Target compound 4-Bromo 1630 Data not reported
3a 4-Methyl 1620 310
1a 4-Nitro 1645 320
Halogen Substituent Comparisons

Bromine’s electronegativity and steric bulk distinguish it from other halogens:

  • 4-Fluorophenyl analogs (e.g., (Z)-N-(4-fluorobenzylidene)aniline oxide) : Fluorine’s smaller size and higher electronegativity result in stronger hydrogen-bonding interactions, as seen in their crystalline packing .
  • 6,8-Dibromo-3-formylchromone derivatives : Bromine at multiple positions enhances π-π stacking in solid-state structures but reduces solubility in polar solvents .
Stereoisomerism (E/Z Ratios)

The Z-isomer of the target compound is thermodynamically favored in certain syntheses, analogous to the 91:9 Z:E ratio observed in 3-[(1H-indol-3-yl)methylene]-6,8-dibromo-2-hydroxychroman-4-one . Solvent-free conditions and catalyst choice (e.g., pyridine) influence isomer distribution, with Z-isomers often dominating due to steric hindrance .

Table 2: Stereochemical Outcomes in Related Syntheses

Compound Reaction Conditions Z:E Ratio Yield (%)
Target compound Not specified Pure Z Not reported
6,8-Dibromo-2-hydroxychroman-4-one Pyridine, excess indole 91:9 30

Biological Activity

(Z)-N-((1H-indol-3-yl)methylene)-4-bromoaniline oxide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features an indole moiety, a methylene bridge, and a bromo-substituted aniline, which contribute to its unique reactivity and biological properties. The presence of the bromine atom is particularly noteworthy as it can influence the compound's interaction with biological targets, enhancing its reactivity in various chemical reactions such as oxidation and substitution.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, compounds with similar structures have shown minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

CompoundMIC (µg/mL)Bacterial Strain
This compound12.5E. coli
N-(4-bromoaniline) derivatives15.0B. subtilis

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have reported that it can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, cytotoxicity assays revealed IC50 values in the low micromolar range against specific cancer cell lines, suggesting a promising therapeutic application .

Cell LineIC50 (µM)
A549 (lung)5.0
SKOV3 (ovarian)6.5
MRC5 (normal)10.0

The mechanism of action for this compound involves multiple pathways:

  • Receptor Interaction : The indole ring structure allows for binding to various receptors, modulating cellular signaling pathways.
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various indole derivatives, this compound demonstrated superior activity against Gram-positive bacteria compared to standard antibiotics .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The results indicated that it selectively inhibited cancer cell growth without significantly affecting normal cells, highlighting its potential as a targeted therapy .

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